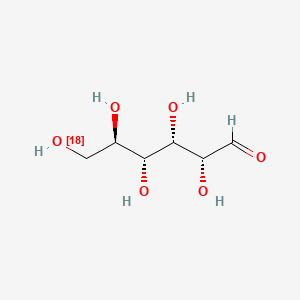
D-Glucose-18O-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-18O-3: is a stable isotope-labeled compound of D-Glucose, where three of the oxygen atoms are replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a crucial role in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-18O-3 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is often carried out using biotechnological methods. These methods include the use of microorganisms or enzymes that can incorporate oxygen-18 into glucose during its biosynthesis. The process is optimized to achieve high yields and purity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-18O-3 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Acidic or basic conditions are often employed, along with specific catalysts.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucose-18O-3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways. Its labeled oxygen atoms allow researchers to track the movement and transformation of glucose in chemical reactions .
Biology: In biological research, this compound is used to study metabolic processes, including glycolysis and the citric acid cycle. It helps in understanding how glucose is metabolized in cells and tissues .
Medicine: this compound is employed in medical research, particularly in positron emission tomography (PET) imaging. The labeled glucose is used to study glucose uptake and metabolism in different tissues, aiding in the diagnosis and monitoring of diseases such as cancer .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a reference standard in quality control and analytical testing .
Mecanismo De Acción
D-Glucose-18O-3 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled oxygen atoms allow researchers to track the metabolic fate of glucose and understand its role in cellular processes .
Comparación Con Compuestos Similares
D-Glucose: The unlabeled form of glucose, commonly used in various biological and chemical studies.
D-Glucose-13C: A glucose molecule labeled with carbon-13, used in metabolic studies.
D-Glucose-2H: A glucose molecule labeled with deuterium, used in tracer studies.
Uniqueness: D-Glucose-18O-3 is unique due to its labeled oxygen atoms, which provide specific insights into oxygen-related metabolic processes. This makes it particularly valuable in studies involving oxygen exchange and utilization .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i8+2 |
Clave InChI |
GZCGUPFRVQAUEE-ZBYCTBPTSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)[18OH] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


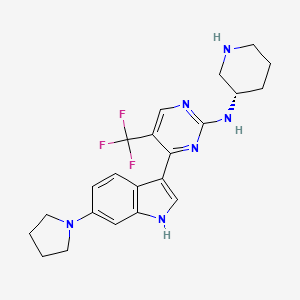
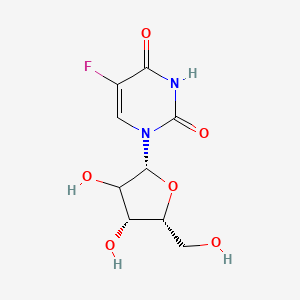
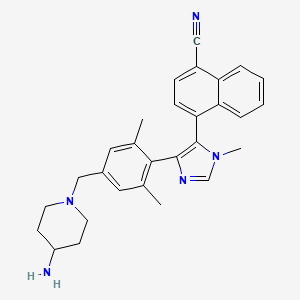
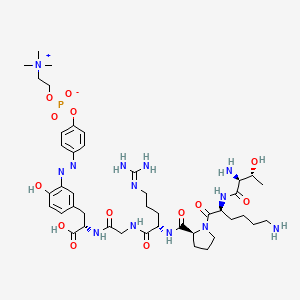
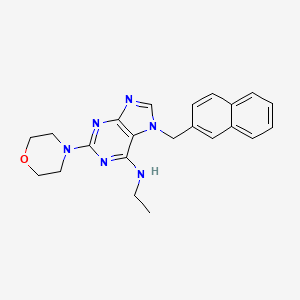
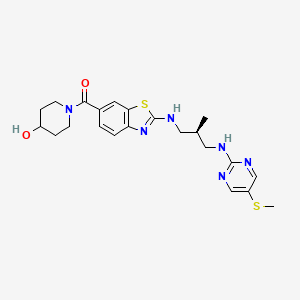
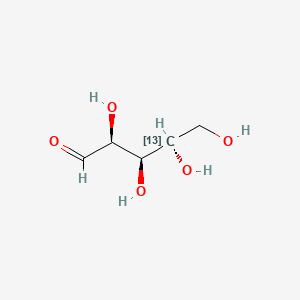
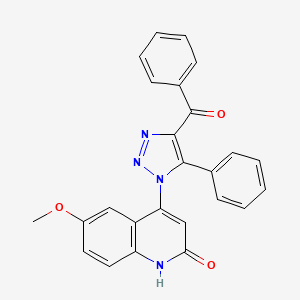

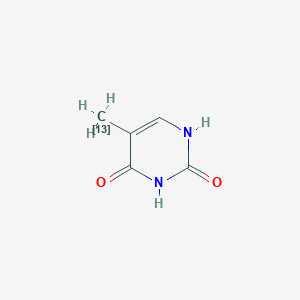
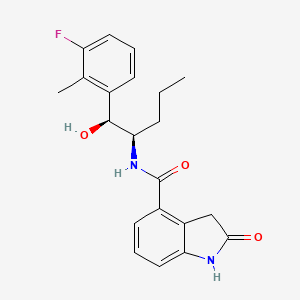

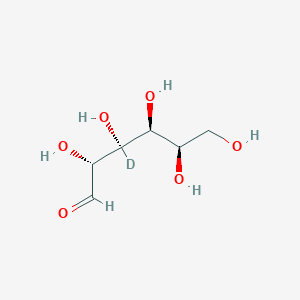
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
